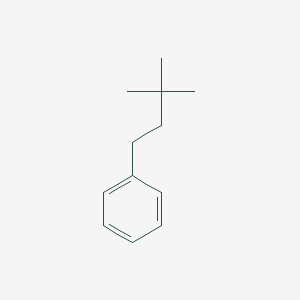

3,3-dimethylbutylbenzene

Description

3,3-Dimethylbutylbenzene is an alkyl-substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈, consisting of a benzene ring attached to a branched 3,3-dimethylbutyl chain. It is identified as a minor lipid-soluble component in hawthorn (Crataegus pinnatifida) kernels, constituting part of the plant's secondary metabolites . Structurally, the compound features a tert-butyl group (C(CH₃)₂CH₂-) bonded to the benzene ring, contributing to its hydrophobic properties.

However, its structural analogs, such as other branched alkanes and alkylbenzenes, are well-characterized in terms of their physicochemical behavior and applications in materials science and organic synthesis.

Properties

CAS No. |

17314-92-0 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

3,3-dimethylbutylbenzene |

InChI |

InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

NKDJZTYRVIGJCG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-dimethylbutylbenzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Clemmensen Reduction: This method involves the reduction of a ketone intermediate to the corresponding alkane using zinc amalgam and hydrochloric acid.

Gatterman-Koch Reaction: This method involves the formylation of benzene followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3,3-dimethylbutylbenzene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3,3-dimethylbutylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-dimethylbutylbenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

3-Methylhexane and Heptane

- Occurrence : Major components in hawthorn kernel lipids (44.9% and 34.7%, respectively) .

- Properties : Lower molecular weights (C₇H₁₆ and C₇H₁₄) compared to 3,3-dimethylbutylbenzene, resulting in lower boiling points and higher volatility.

- Applications : Used as solvents or reference standards in chromatography.

3-Ethyl-2,3-Dimethylpentane

- Structure : Branched alkane with a quaternary carbon center.

- Occurrence: Minor component in hawthorn kernels .

- Comparison : Similar hydrophobicity to this compound but lacks aromaticity, leading to reduced stability under oxidative conditions.

Benzene Derivatives with Branched Substituents

- Example : Benzene, (1,3-dimethyl-3-butenyl) (CAS 56851-51-5) .

- Structure : Benzene ring with a branched alkenyl substituent (C(CH₃)₂CH₂CH₂-).

- Key Difference : Presence of a double bond in the substituent enhances reactivity in polymerization or addition reactions, unlike the saturated 3,3-dimethylbutyl group.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Aromaticity | Key Functional Groups | Boiling Point (Estimated) |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₈ | 162.28 | Yes | Benzene, branched alkyl | ~250–280°C (inferred) |

| 3-Methylhexane | C₇H₁₆ | 100.20 | No | Branched alkane | ~90–95°C |

| Heptane | C₇H₁₆ | 100.20 | No | Linear alkane | ~98°C |

| 3-Ethyl-2,3-dimethylpentane | C₉H₁₈ | 128.24 | No | Branched alkane | ~150–160°C |

Notes:

- Aromaticity in this compound increases thermal stability compared to alkanes.

- Branched structures reduce melting points and enhance solubility in nonpolar solvents.

Toxicity and Regulatory Status

- This compound: No toxicity data available; assumed low risk due to natural occurrence.

- 3,3′-Diaminobenzidine: Classified as carcinogenic and mutagenic (EU CLP Regulation) .

- Chloro(3,3-dimethylbutyl)dimethylsilane : Requires handling precautions (e.g., ventilation) due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.